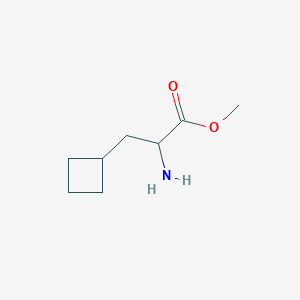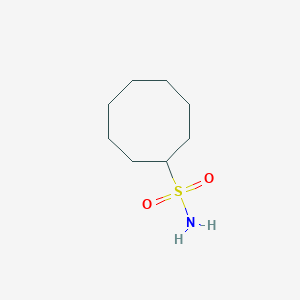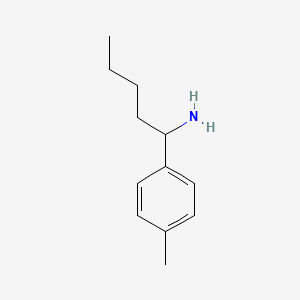
1-(4-Methylphenyl)pentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)pentylamine is an organic compound with the molecular formula C12H19N. It is a member of the phenylamine family, characterized by the presence of an amine group attached to a phenyl ring. It has a molecular weight of 177.28596 g/mol and is used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(4-Methylphenyl)pentylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with pentylamine under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-(4-Methylphenyl)pentylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines with different alkyl groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups onto the phenyl ring.
Common reagents and conditions used in these reactions include solvents like ethanol, bases such as sodium hydroxide, and catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amines, ketones, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)pentylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(4-Methylphenyl)pentylamine exerts its effects involves interactions with various molecular targets and pathways. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as neurotransmitter modulation in biological systems or catalytic activity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)pentylamine can be compared with other similar compounds, such as:
1-(4-Methylphenyl)ethylamine: This compound has a shorter alkyl chain and different physical and chemical properties.
1-(4-Chlorophenyl)pentylamine:
1-(4-Methoxyphenyl)pentylamine: The methoxy group introduces different electronic effects, influencing its behavior in chemical reactions
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
1-(4-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9,12H,3-5,13H2,1-2H3 |
InChI-Schlüssel |
AFQMVQWXQAYYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=C(C=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13243920.png)
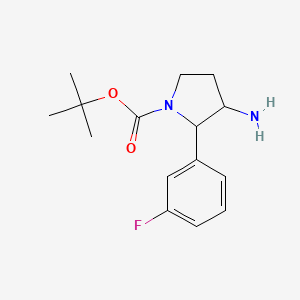
amine](/img/structure/B13243933.png)
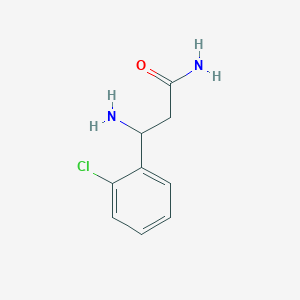

![2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)
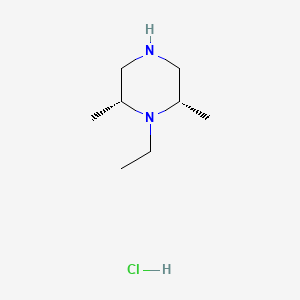
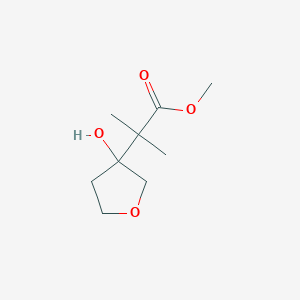
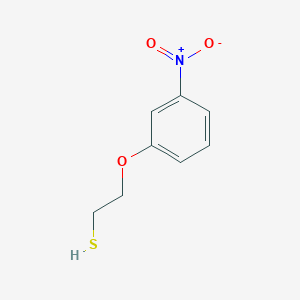

![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)

